8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 887215-94-3
Cat. No.: VC4216707
Molecular Formula: C19H28N6O4
Molecular Weight: 404.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887215-94-3 |
|---|---|
| Molecular Formula | C19H28N6O4 |
| Molecular Weight | 404.471 |
| IUPAC Name | 6-(3-methoxypropyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C19H28N6O4/c1-14-13-25-15-16(20-18(25)23(14)5-4-10-28-3)21(2)19(27)24(17(15)26)7-6-22-8-11-29-12-9-22/h13H,4-12H2,1-3H3 |
| Standard InChI Key | RWIOAWVLJPIJHS-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, delineates its intricate structure. The core consists of an imidazo[2,1-f]purine system, a bicyclic framework merging imidazole and purine rings. Key substituents include:
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1,7-Dimethyl groups: Positioned at the purine nitrogen atoms, enhancing lipophilicity and steric bulk.
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3-(2-Morpholinoethyl): A morpholine-containing side chain at position 3, potentially influencing solubility and receptor binding.
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8-(3-Methoxypropyl): A methoxy-terminated alkyl chain at position 8, modulating electronic and conformational properties.
The molecular formula is C19H28N6O4, yielding a molecular weight of 404.47 g/mol. Its SMILES representation (CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)CCN4CCOCC4) provides a machine-readable structural encoding.
Synthesis and Manufacturing
Analytical Characterization
Structural validation typically employs:
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NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and ring hybridization.
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Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
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Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to assess purity.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C19H28N6O4 | |
| Molecular Weight | 404.47 g/mol | |
| Solubility | Likely soluble in DMSO, methanol | Inferred |
| LogP (Partition Coefficient) | Estimated 1.8 (moderate lipophilicity) | Calculated |
| Stability | Stable at -20°C; hygroscopic |
Notes: Experimental solubility and stability data remain sparse, necessitating further empirical studies. The morpholinoethyl group may enhance aqueous solubility relative to purely alkyl-substituted analogs .
Biological Activities and Mechanistic Insights
Interaction with Purine Biosynthesis
Imidazopurines are hypothesized to modulate enzymes in de novo purine synthesis, notably IMPDH2 (inosine-5′-monophosphate dehydrogenase 2), a rate-limiting enzyme . Inhibition of IMPDH2 depletes guanine nucleotides, impairing DNA replication in rapidly dividing cells—a mechanism exploited by mycophenolate mofetil (MMF) in cancer and immunosuppression . Structural similarities between this compound and MMF suggest potential IMPDH2 targeting, though direct evidence is lacking .
Neurological Applications
Related imidazopurines exhibit antidepressant-like effects in preclinical models, possibly via adenosine receptor modulation. The morpholinoethyl group’s affinity for amine receptors could position this compound for central nervous system (CNS) studies, though blood-brain barrier penetration requires evaluation.
Preclinical Research and Comparative Analysis
In Silico Predictions
Computational models predict moderate bioavailability (F ≈ 30%) and CYP3A4-mediated metabolism. The methoxypropyl chain may reduce first-pass hepatic extraction compared to shorter alkyl analogs .
Comparative Profiling of Imidazopurines
| Compound CAS | Substituents | Molecular Weight | Noted Activity |
|---|---|---|---|
| 887215-94-3 (Target) | 8-(3-Methoxypropyl), 3-Morpholinoethyl | 404.47 | Hypothesized IMPDH2 inhibition |
| 903200-21-5 | 3-Phenethyl | 436.51 | Kinase inhibition |
| 85592-09-2 | 8-(3,4-Dimethoxyphenethyl) | 383.40 | Antidepressant-like effects |
Key Insight: Alkyl and aryl substituents at position 8 significantly influence target selectivity and potency across the imidazopurine family.
Future Directions and Challenges
Research Priorities
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Synthesis Optimization: Develop scalable routes using green chemistry principles.
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In Vitro Screening: Assess activity against IMPDH2, adenosine receptors, and cancer cell lines.
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.
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